6-Isopropyl-4-methylpyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an organocatalyzed, formal (3+3) cycloaddition reaction has been described for the practical synthesis of substituted pyridines . This method was demonstrated on a 50 g scale, enabling the synthesis of 2-isopropyl-4-methylpyridin-3-amine, a raw material used for the manufacture of sotorasib .
Molecular Structure Analysis
The molecular structure of “6-Isopropyl-4-methylpyridin-2-amine” can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods .
Chemical Reactions Analysis
The chemical reactions involving “6-Isopropyl-4-methylpyridin-2-amine” can be analyzed using various tools such as the interactive chemical reaction platform, SCAN, which is developed for analyzing the chemical reaction path network .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Isopropyl-4-methylpyridin-2-amine” can be analyzed using various methods. These properties include solubility, melting point, boiling point, density, refractive index, and others .
Scientific Research Applications
Cancer Treatment
“6-Isopropyl-4-methylpyridin-2-amine” is used in the preparation of KRAS G12C inhibitors , which are used in the treatment of various types of cancer, including pancreatic cancer , colorectal cancer , and lung cancer .
Drug Synthesis
This compound serves as an intermediate in the synthesis of Sotorasib (AMG-510) , a drug used for the treatment of non-small cell lung cancer (NSCLC) with a specific type of mutation.
Chemical Research
In the field of chemical research, “6-Isopropyl-4-methylpyridin-2-amine” is often used as a reagent . Its unique structure makes it useful in a variety of chemical reactions.
Industrial Production
This compound is used in the industrial production of various pharmaceuticals. It is often synthesized in large quantities and used as a building block in the production of more complex molecules .
Safety and Hazards
The safety data sheet for a similar compound, “2-Isopropyl-4-methylpyridin-3-amine”, provides information on its hazards, precautionary statements, and first aid measures . It’s important to note that safety data may vary between similar compounds and should be obtained specifically for “6-Isopropyl-4-methylpyridin-2-amine”.
properties
IUPAC Name |
4-methyl-6-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-7(3)5-9(10)11-8/h4-6H,1-3H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZJHWXZCUMXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-4-methylpyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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